
Salicylic acid (monoammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylic acid (monoammonium) is a compound derived from salicylic acid, which is an organic acid with the formula HOC₆H₄COOH. Salicylic acid is known for its role in plant defense mechanisms and its use in various pharmaceutical and cosmetic products. The monoammonium salt form of salicylic acid is used in various applications due to its enhanced solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
Salicylic acid (monoammonium) can be synthesized by neutralizing salicylic acid with ammonium hydroxide. The reaction typically involves dissolving salicylic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the monoammonium salt.
Industrial Production Methods
Industrial production of salicylic acid (monoammonium) follows a similar process but on a larger scale. The process involves the use of high-purity salicylic acid and ammonium hydroxide, with strict control over reaction conditions to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
Salicylic acid (monoammonium) undergoes various chemical reactions, including:
Oxidation: Salicylic acid can be oxidized to produce gentisic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Typically involves the use of methanol or ethanol and an acid catalyst like sulfuric acid.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine.
Major Products
Gentisic acid: from oxidation.
Methyl salicylate: from esterification with methanol.
Nitro-salicylic acid: from nitration.
科学的研究の応用
Salicylic acid (monoammonium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Investigated for its anti-inflammatory and analgesic properties, as well as its potential use in treating skin conditions like acne and psoriasis.
Industry: Used in the formulation of cosmetics and pharmaceuticals, particularly in products designed for exfoliation and acne treatment.
作用機序
Salicylic acid (monoammonium) exerts its effects primarily through its ability to modulate enzymatic activity. It inhibits the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, salicylic acid promotes the shedding of dead skin cells, which helps to unclog pores and prevent acne.
類似化合物との比較
Similar Compounds
Methyl salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory drug.
Gentisic acid: An oxidation product of salicylic acid, with similar anti-inflammatory properties.
Uniqueness
Salicylic acid (monoammonium) is unique due to its enhanced solubility and stability compared to its parent compound, salicylic acid. This makes it more suitable for certain applications, particularly in aqueous formulations and industrial processes.
特性
分子式 |
C7H10NO3+ |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
azanium;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3/p+1 |
InChIキー |
BOFZOTMTKBQRAB-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
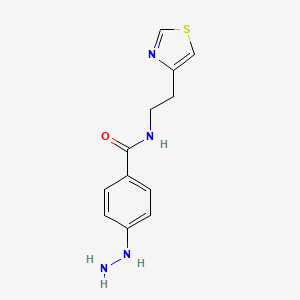

![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

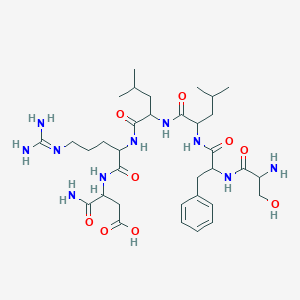
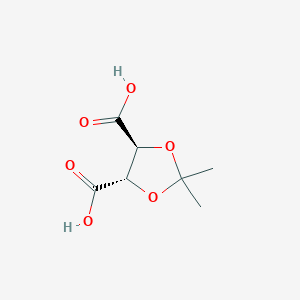
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
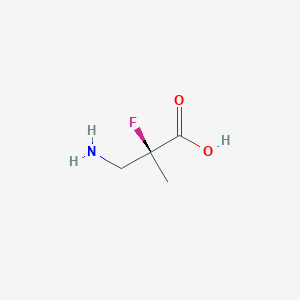
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
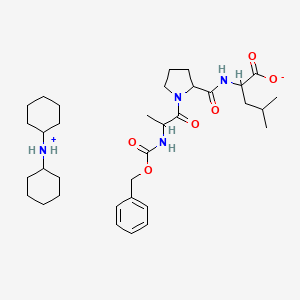
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
